Ilexoside D Demonstrates Superior Anti-Platelet Efficacy Versus Aspirin in Direct Comparative Rat Studies
In a direct head-to-head comparative study, Ilexoside D demonstrated superior anti-platelet activity relative to aspirin across both in vitro and ex vivo rat models. In vitro, Ilexoside D inhibited ADP- and thrombin-induced platelet aggregation more effectively than collagen-induced aggregation when compared with aspirin. Ex vivo, Ilexoside D continued to inhibit platelet aggregation induced by ADP and collagen, and its inhibitory action was explicitly reported as more effective than that of aspirin [1].
| Evidence Dimension | Anti-platelet aggregation efficacy (qualitative comparative assessment) |
|---|---|
| Target Compound Data | Inhibited ADP- and thrombin-induced aggregation more effectively than collagen-induced aggregation; inhibitory action more effective than aspirin ex vivo |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) |
| Quantified Difference | Qualitatively superior inhibition; exact IC50 values not reported in abstract; full paper contains dose-response data |
| Conditions | Rat platelet aggregation models; in vitro and ex vivo; agonists: ADP, thrombin, collagen |
Why This Matters
For researchers selecting an anti-platelet tool compound, Ilexoside D offers superior efficacy to aspirin in these models, potentially enabling lower dosing requirements or enhanced experimental signal-to-noise ratios.
- [1] Lee DK, Lee HS, Huh MD, Lee CH, Lee YS, Kim HS, Han YN. Antiplatelet action of ilexoside D, a trriterpenoid saponin from Ilex pubescens. Archives of Pharmacal Research. 1991;14(4):352-358. View Source
